Cas no 47568-49-0 ([1,1'-Binaphthalene]-3,3'-dicarboxylicacid, 2,2'-dihydroxy-)
[1,1'-Binaphthalene]-3,3'-dicarboxylicacid, 2,2'-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Binaphthalene]-3,3'-dicarboxylicacid, 2,2'-dihydroxy-
- 1,1'-BIS(2-HYDROXY-3-NAPHTHOIC ACID)
- 2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid
- (R)-2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid
- (R)-BINOL-3,3'-diacid
- 2,2'-dihydroxy-[1,1']binaphthalenyl-3,3'-dicarboxylic acid
- 2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxylic acid
- 2,2'-dihydroxy-1,1'-binaphthalene-4,4'-dicarboxylic acid
- 2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid
- 2,2'-dihydroxy-1,1'-binaphthyl-4,4'-dicarboxylic acid
- 4,4'-dicarboxy-1,1'-bi-2-naphthol
- BINOL-3,3'-diacid
- CCG-112662
- (aR)-2,2/'-Dihydroxy-1,1/'-binaphthalene-3,3/'-dicarboxylic acid
- 47568-49-0
- Oprea1_763056
- GYJACFGQPFXKCA-UHFFFAOYSA-N
- [1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dihydroxy-,(1S)-
- 18531-92-5
- SR-01000083102-1
- SCHEMBL989695
- 4-(3-carboxy-2-hydroxy-1-naphthyl)-3-hydroxy-naphthalene-2-carboxylic acid
- 1,1-BIS(2-HYDROXY-3-NAPHTHOICACID)
- 4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid
- (aR)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid
- AKOS001678304
- 42167-04-4
- SR-01000083102
-
- MDL: MFCD00357728
- Inchi: 1S/C22H14O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-24H,(H,25,26)(H,27,28)
- InChI Key: GYJACFGQPFXKCA-UHFFFAOYSA-N
- SMILES: OC1C(C(=O)O)=CC2C=CC=CC=2C=1C1=C(C(C(=O)O)=CC2C=CC=CC1=2)O
Computed Properties
- Exact Mass: 374.079
- Monoisotopic Mass: 374.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.528±0.06 g/cm3(Predicted)
- Melting Point: 331-333 °C
- Boiling Point: 570.0±50.0 °C(Predicted)
[1,1'-Binaphthalene]-3,3'-dicarboxylicacid, 2,2'-dihydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D557616-1g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 1g |
$445 | 2024-05-25 | |
| eNovation Chemicals LLC | D557616-5g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 5g |
$1430 | 2024-05-25 | |
| eNovation Chemicals LLC | D557616-25g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 25g |
$5575 | 2024-05-25 | |
| eNovation Chemicals LLC | D557616-5g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 5g |
$1430 | 2025-02-20 | |
| eNovation Chemicals LLC | D557616-25g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 25g |
$5575 | 2025-02-20 | |
| eNovation Chemicals LLC | D557616-1g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 1g |
$445 | 2025-02-20 | |
| eNovation Chemicals LLC | D557616-25g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 25g |
$5575 | 2025-02-24 | |
| eNovation Chemicals LLC | D557616-1g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 1g |
$445 | 2025-02-24 | |
| eNovation Chemicals LLC | D557616-5g |
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- |
47568-49-0 | 96% | 5g |
$1430 | 2025-02-24 |
[1,1'-Binaphthalene]-3,3'-dicarboxylicacid, 2,2'-dihydroxy- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on [1,1'-Binaphthalene]-3,3'-dicarboxylicacid, 2,2'-dihydroxy-
Introduction to [1,1'-Binaphthalene]-3,3'-dicarboxylic Acid, 2,2'-dihydroxy- (CAS No. 47568-49-0)
The compound [1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- (commonly referred to as binaphthoic acid) with CAS No. 47568-49-0 is a highly specialized organic compound that has garnered significant attention in the fields of materials science and organic chemistry. This compound is characterized by its unique structure, which consists of two naphthalene rings connected through a dicarboxylic acid group and hydroxyl functionalities. The binaphthoic acid structure provides a platform for exploring novel electronic and optical properties, making it a subject of extensive research in recent years.
Recent studies have highlighted the potential of binaphthoic acid in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to form stable π-conjugated systems has been leveraged to enhance the efficiency and stability of these devices. Researchers have also explored the use of binaphthoic acid in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its hydroxyl groups play a crucial role in facilitating assembly and functionalization.
The synthesis of binaphthoic acid involves a multi-step process that typically begins with the oxidation of suitable naphthalene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint associated with traditional approaches. For instance, the use of palladium-catalyzed coupling reactions has been reported to significantly improve the yield and purity of binaphthoic acid, making it more accessible for large-scale applications.
One of the most promising applications of binaphthoic acid lies in its role as a building block for bio-inspired materials. Its hydroxyl groups can undergo various chemical modifications, allowing for the creation of hybrid materials with tailored properties. For example, researchers have successfully incorporated binaphthoic acid into polymer networks to create stimuli-responsive materials that exhibit reversible changes in their physical properties under external stimuli such as light or temperature.
In addition to its material science applications, binaphthoic acid has also been investigated for its potential in drug delivery systems. The compound's ability to form self-assembled structures at the nanoscale has been exploited to develop drug carriers with enhanced biocompatibility and targeting capabilities. Recent studies have demonstrated that binaphthoic acid-based nanoparticles can effectively encapsulate therapeutic agents and deliver them to specific cellular compartments with high precision.
The electronic properties of binaphthoic acid have also been studied extensively in the context of organic electronics. Its conjugated π-system enables efficient charge transport, making it a candidate for use in field-effect transistors (FETs) and photovoltaic devices. Recent research has focused on optimizing the molecular architecture of binaphthoic acid to further enhance its charge carrier mobility and stability under operational conditions.
From an environmental perspective, binaphthoic acid has shown promise as a component in sustainable energy technologies. Its role in enhancing the efficiency of solar cells and energy storage devices aligns with current global efforts to transition toward renewable energy sources. The compound's compatibility with green chemistry principles further underscores its potential as a key material in future energy solutions.
In conclusion, [1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dihydroxy- (CAS No. 47568-49-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and technologies. As ongoing studies continue to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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